molecular formula C22H20N4O3S B4824348 N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

Cat. No.: B4824348
M. Wt: 420.5 g/mol
InChI Key: VLFXJILUQRRVBG-UHFFFAOYSA-N
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Description

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Benzylation: The triazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Sulfonylation: The resulting benzylated triazole is reacted with 2-naphthylsulfonyl chloride to introduce the sulfonyl group.

    Amidation: Finally, the compound is subjected to amidation with propanoyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric site of the target protein, leading to changes in its conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-3-(2-naphthylsulfonyl)butanamide
  • N~1~-(1-Benzyl-1H-1,2,4-triazol-3-yl)-3-(2-naphthylsulfonyl)pentanamide

Uniqueness

N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific structural features, such as the presence of both a triazole ring and a naphthylsulfonyl group. These features can confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(1-benzyl-1,2,4-triazol-3-yl)-3-naphthalen-2-ylsulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-21(24-22-23-16-26(25-22)15-17-6-2-1-3-7-17)12-13-30(28,29)20-11-10-18-8-4-5-9-19(18)14-20/h1-11,14,16H,12-13,15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFXJILUQRRVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)NC(=O)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 2
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N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 4
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 5
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(1-BENZYL-1H-1,2,4-TRIAZOL-3-YL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE

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